molecular formula C14H9Cl2N B597612 2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile CAS No. 1355247-42-5

2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile

Cat. No. B597612
CAS RN: 1355247-42-5
M. Wt: 262.133
InChI Key: GBKPYMIZMYWOJS-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile is a chemical compound with the CAS Number: 1355247-42-5. It has a molecular weight of 262.14 . The IUPAC name for this compound is 2’,3-dichloro-4’-methyl [1,1’-biphenyl]-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile can be represented by the linear formula C14H9Cl2N . The InChI code for this compound is 1S/C14H9Cl2N/c1-9-2-5-12(14(16)6-9)10-3-4-11(8-17)13(15)7-10/h2-7H,1H3 .

Scientific Research Applications

Environmental Biotechnology

This compound can be used in environmental biotechnology for the degradation of pollutants. For instance, a Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol (2C4NP), a common chlorinated nitrophenol pollutant, via the 1,2,4-benzenetriol (BT) pathway .

Microbial Degradation

The compound can be used to study microbial degradation pathways. The BT pathway of the catabolism of 2C4NP in strain CNP-8 was characterized at the molecular, biochemical, and genetic levels .

Biochemical Characterization

The compound can be used for biochemical characterization. For example, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .

Crystal Engineering

The compound can be used in crystal engineering. A new polymorphic form of 2-chloro-4-nitroaniline (2Cl4na) produces second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .

Material Science

The compound can be used in material science for the discovery of materials with interesting properties. The triclinic polymorph of 2Cl4na is more stable by 0.89 kcal mol −1 in comparison to the orthorhombic one .

Fluorescence Studies

The compound can be used in fluorescence studies. Alongside the strong SHG, greenish-yellow two-photon excited fluorescence is also observed .

Safety and Hazards

For safety information and potential hazards associated with 2-Chloro-4-(2-chloro-4-methylphenyl)benzonitrile, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-chloro-4-(2-chloro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c1-9-2-5-12(14(16)6-9)10-3-4-11(8-17)13(15)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKPYMIZMYWOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742764
Record name 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355247-42-5
Record name 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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